molecular formula C24H28N4O B6105047 1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide

Cat. No. B6105047
M. Wt: 388.5 g/mol
InChI Key: RBLAPTFMJKPOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAPP, and it is a potent inhibitor of the enzyme pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase that plays a crucial role in various physiological processes, including embryonic development, wound healing, and cardiovascular disease. The inhibition of PAPP-A by PAPP has shown promising results in scientific research, and

Mechanism of Action

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide inhibits PAPP-A by binding to its active site, thereby preventing its proteolytic activity. PAPP-A is involved in the cleavage of insulin-like growth factor binding protein (IGFBP)-4, which regulates the bioavailability of insulin-like growth factor (IGF)-I and II. The inhibition of PAPP-A by PAPP results in the accumulation of IGFBP-4, which leads to the sequestration of IGF-I and II, thereby reducing their bioavailability. This mechanism has been shown to have beneficial effects in various physiological processes, including embryonic development, wound healing, and cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the progression of atherosclerosis by inhibiting the proteolytic activity of PAPP-A, which leads to the accumulation of IGFBP-4 and the sequestration of IGF-I and II. This mechanism has been shown to reduce the proliferation and migration of smooth muscle cells, which are involved in the pathogenesis of atherosclerosis. Moreover, PAPP has been shown to inhibit the growth of cancer cells by reducing the bioavailability of IGF-I and II, which are involved in the proliferation and survival of cancer cells. The compound has also been shown to have neuroprotective effects by reducing the accumulation of amyloid beta, which is involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide has several advantages and limitations for lab experiments. The compound has high purity and high yield, which makes it suitable for various biochemical and physiological assays. Moreover, the compound has been extensively studied in animal models, indicating its potential use in preclinical studies. However, the compound has limited solubility in aqueous solutions, which may limit its use in certain experiments. Moreover, the compound has not been extensively studied in human clinical trials, indicating the need for further research to establish its safety and efficacy in humans.

Future Directions

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide has several potential future directions for research. The compound has shown promising results in animal models, indicating its potential use in the prevention and treatment of various diseases. However, further research is needed to establish its safety and efficacy in humans. Moreover, the compound has potential applications in various fields, including cardiovascular disease, cancer therapy, and neurodegenerative diseases. Future research should focus on exploring the potential applications of the compound in these fields and identifying its mechanism of action in various physiological processes. Additionally, the compound has potential applications as a tool for studying the role of PAPP-A in various physiological processes, indicating the need for further research in this area.

Synthesis Methods

The synthesis of 1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide involves the reaction of 4-(1H-pyrazol-5-yl)benzene-1-carboxylic acid with 1-(3-aminopropyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 3-phenylpropylamine to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields. The compound has been shown to inhibit PAPP-A, which is involved in the pathogenesis of various diseases, including atherosclerosis, cancer, and Alzheimer's disease. The inhibition of PAPP-A by PAPP has been shown to reduce the progression of atherosclerosis in animal models, indicating its potential use in the prevention and treatment of cardiovascular disease. Moreover, PAPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential use in cancer therapy. The compound has also been shown to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c29-24(26-22-12-10-20(11-13-22)23-14-15-25-27-23)21-9-5-17-28(18-21)16-4-8-19-6-2-1-3-7-19/h1-3,6-7,10-15,21H,4-5,8-9,16-18H2,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLAPTFMJKPOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.